2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate is an organic compound with a complex structure, featuring a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the heptylphenyl and ethylphenyl groups through Friedel-Crafts acylation. The final step involves esterification to form the carboxylate ester. Common reagents used in these reactions include aluminum chloride as a catalyst for Friedel-Crafts reactions and various organic solvents such as dichloromethane and toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the aromatic rings.
Scientific Research Applications
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar aromatic structures, used as a precursor to high-performance polymers.
Bromine Compounds: Compounds containing bromine, which can undergo similar types of reactions and have comparable applications.
Uniqueness
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups and the quinoline core
Properties
CAS No. |
355429-22-0 |
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Molecular Formula |
C34H37NO3 |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C34H37NO3/c1-4-6-7-8-9-12-26-16-20-28(21-17-26)32(36)23-38-34(37)30-22-31(27-18-14-25(5-2)15-19-27)35-33-24(3)11-10-13-29(30)33/h10-11,13-22H,4-9,12,23H2,1-3H3 |
InChI Key |
VNBGVFONUUVJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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